3-Acetamidopyridine-4-carboxylic acid
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Overview
Description
3-Acetamidopyridine-4-carboxylic acid is a chemical compound with the linear formula C8H8N2O3 . It is used in various laboratory applications .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H8N2O3 . The molecular weight is 180.16 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 266-267 degrees Celsius . It is a solid at room temperature .Scientific Research Applications
Cocrystallization and Supramolecular Chemistry
Compounds like 2-acetaminopyridine have been investigated for their ability to form cocrystals with carboxylic acids without undergoing proton transfer, showcasing their potential in constructing binary cocrystals in a predictable manner. This suggests that derivatives such as 3-Acetamidopyridine-4-carboxylic acid could play a role in the design and development of new cocrystalline materials with desired properties (Aakeröy, Hussain, & Desper, 2006).
Catalysis in Organic Synthesis
Derivatives of acetamidopyridine have been used as catalysts in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids. This highlights their role in providing environmentally friendly alternatives to traditional oxidation methods, which could extend to the use of this compound in similar catalytic processes (Rafiee et al., 2018).
Chemiluminescence in Analytical Chemistry
The chemiluminescence derivatization of carboxylic acids for high-performance liquid chromatography (HPLC) analysis demonstrates the utility of pyridine derivatives in enhancing detection sensitivity. This suggests potential applications of this compound in developing sensitive analytical methods for carboxylic acids and other compounds (Morita & Konishi, 2002).
Molecular Recognition and Assembly
The study of mono-substituted salicylic acids and their hydrates reveals the importance of specific functional groups in directing supramolecular assembly. This indicates that functionalized pyridine derivatives, like this compound, could be key in designing materials with complex hydrogen bonding and supramolecular structures (Montis & Hursthouse, 2012).
Multicomponent Reactions in Drug Synthesis
The Passerini and Ugi reactions, which involve isocyanides, carboxylic acids, and other components to form diverse organic compounds, are pivotal in drug synthesis and material science. Acetamidopyridine derivatives could be explored as substrates or catalysts in such multicomponent reactions to synthesize novel organic compounds with potential pharmaceutical applications (Wang et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-acetamidopyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)10-7-4-9-3-2-6(7)8(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRUMUISPVSUDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CN=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611362 |
Source
|
Record name | 3-Acetamidopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215103-12-1 |
Source
|
Record name | 3-Acetamidopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetamidopyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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